molecular formula C14H17N3O2 B2858255 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 891123-93-6

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No. B2858255
CAS RN: 891123-93-6
M. Wt: 259.309
InChI Key: GQBADEPAQOFTFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The oxadiazole ring, being a heterocycle, could potentially have interesting electronic properties . The presence of the amide group could also result in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions . The oxadiazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Properties

Research on compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide focuses on their synthesis and the exploration of their structural and optoelectronic properties. For example, derivatives of 2,5-diphenyl-1,3,4-oxadiazole (OXD) have been synthesized, showcasing their potential in forming pi-extended molecular wires with notable stability and optoelectronic properties (Wang et al., 2006). These findings suggest the relevance of such compounds in materials science, particularly in developing new optoelectronic devices.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and reactivity .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBADEPAQOFTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide

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